molecular formula C6H11NO2 B12366490 (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Cat. No.: B12366490
M. Wt: 129.16 g/mol
InChI Key: VTFYNUQTWXDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral organic compound belonging to the class of piperidinones It is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 4-hydroxy-6-methyl-2-piperidone can be carried out using acid or base catalysts to yield the desired compound. The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the piperidinone ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,6S)-6-methyl-4-hydroxy-2-piperidone: Similar structure but different functional groups.

    (4S,6S)-4-hydroxy-6-methyl-2-piperidone: Similar structure with variations in the position of functional groups.

Uniqueness

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both hydroxyl and methyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFYNUQTWXDGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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